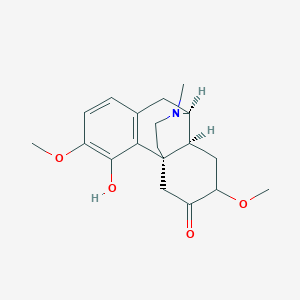
7(R)-7,8-Dihydrosinomenine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7®-7,8-Dihydrosinomenine is a naturally occurring alkaloid derived from the plant Sinomenium acutum. This compound has garnered significant interest due to its potential therapeutic properties, particularly in the fields of pain management and anti-inflammatory treatments.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7®-7,8-Dihydrosinomenine typically involves several steps, starting from the extraction of the precursor compounds from Sinomenium acutum. The key steps include:
Extraction: The initial extraction of the alkaloid from the plant material using solvents such as ethanol or methanol.
Purification: The crude extract is then purified using chromatographic techniques to isolate the desired compound.
Chemical Modification: Further chemical modifications, such as hydrogenation, are performed to obtain 7®-7,8-Dihydrosinomenine.
Industrial Production Methods: Industrial production of 7®-7,8-Dihydrosinomenine involves large-scale extraction and purification processes. Advanced techniques such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are employed to ensure high yield and purity.
化学反应分析
Types of Reactions: 7®-7,8-Dihydrosinomenine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitutions, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as halides in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
科学研究应用
7®-7,8-Dihydrosinomenine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex alkaloids and as a reagent in organic synthesis.
Biology: Studied for its effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential analgesic and anti-inflammatory properties. It has shown promise in the treatment of conditions such as arthritis and neuropathic pain.
Industry: Utilized in the development of pharmaceuticals and as a natural product in herbal medicine formulations.
作用机制
The mechanism of action of 7®-7,8-Dihydrosinomenine involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound primarily targets opioid receptors, which are involved in pain modulation.
Pathways Involved: It modulates the release of neurotransmitters and inhibits the activation of inflammatory pathways, thereby exerting its analgesic and anti-inflammatory effects.
相似化合物的比较
Morphine: Another opioid alkaloid with potent analgesic properties.
Codeine: A less potent opioid used for mild to moderate pain relief.
Sinomenine: A structurally related compound with similar anti-inflammatory properties.
Uniqueness: 7®-7,8-Dihydrosinomenine is unique due to its specific stereochemistry, which contributes to its distinct pharmacological profile. Unlike morphine and codeine, it has a lower potential for addiction and fewer side effects, making it a promising candidate for therapeutic use.
属性
分子式 |
C19H25NO4 |
|---|---|
分子量 |
331.4 g/mol |
IUPAC 名称 |
(1R,9S,10S)-3-hydroxy-4,12-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-13-one |
InChI |
InChI=1S/C19H25NO4/c1-20-7-6-19-10-14(21)16(24-3)9-12(19)13(20)8-11-4-5-15(23-2)18(22)17(11)19/h4-5,12-13,16,22H,6-10H2,1-3H3/t12-,13+,16?,19-/m1/s1 |
InChI 键 |
QAVNAPIOJZCYAH-ICMXQALXSA-N |
手性 SMILES |
CN1CC[C@@]23CC(=O)C(C[C@@H]2[C@@H]1CC4=C3C(=C(C=C4)OC)O)OC |
规范 SMILES |
CN1CCC23CC(=O)C(CC2C1CC4=C3C(=C(C=C4)OC)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1S,2R,4aS,6aR,6aR,6bR,8aR,10S,12aR,14bS)-1,2,6b,9,9,12a-hexamethyl-10-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydro-1H-picene-4a,6a-dicarboxylic acid](/img/structure/B12378769.png)
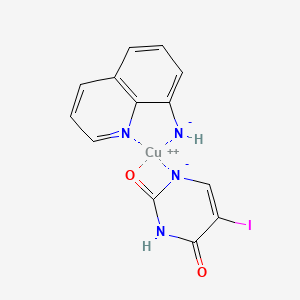
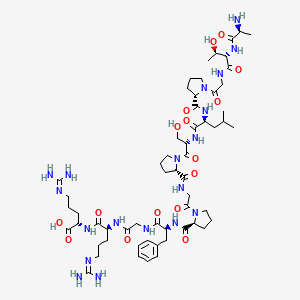

![2-(2,6-dioxopiperidin-3-yl)-5-[4-[[4-[4-[5-hydroxy-7-methoxy-8-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-4-oxochromen-2-yl]phenyl]piperazin-1-yl]methyl]piperidin-1-yl]isoindole-1,3-dione](/img/structure/B12378786.png)
![S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] dodecanethioate;azane](/img/structure/B12378792.png)
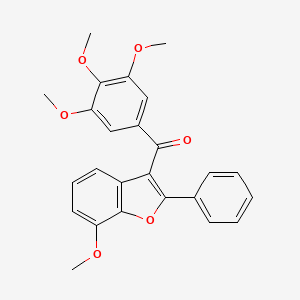
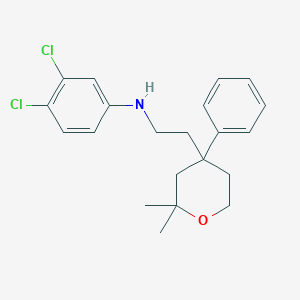
![N-[3-[4-(methoxymethyl)-6-[(3R)-3-methoxyoxolan-3-yl]pyridin-2-yl]-1-(oxetan-3-yl)pyrrolo[2,3-c]pyridin-5-yl]acetamide](/img/structure/B12378813.png)
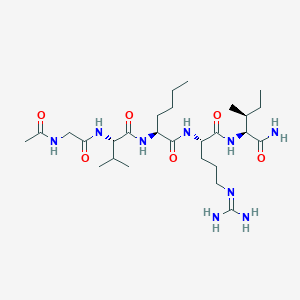
![ethyl 1-[(4-cyanobenzyl)oxy]-2-(3-cyanophenyl)-4-methyl-1H-imidazole-5-carboxylate](/img/structure/B12378820.png)
![[(1R,2R,6R,10S,11R,13S,15R,17R)-13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl]methyl 2-(4-hydroxy-2-iodo-3-methoxyphenyl)acetate](/img/structure/B12378824.png)

![[(1R,2R,3aR,4S,7S,7aR)-3a,4-dimethyl-4'-methylidene-7-[(Z)-3-methylsulfanylprop-2-enoyl]oxy-2'-oxospiro[3,4,5,6,7,7a-hexahydro-1H-indene-2,3'-oxolane]-1-yl] (Z)-2-methylbut-2-enoate](/img/structure/B12378842.png)
